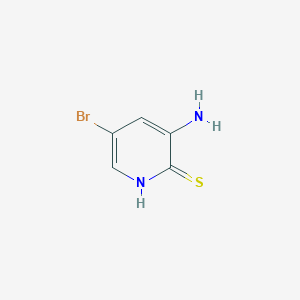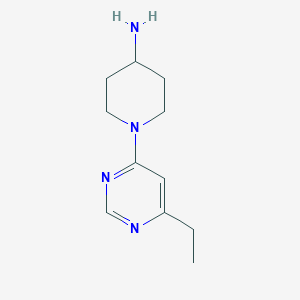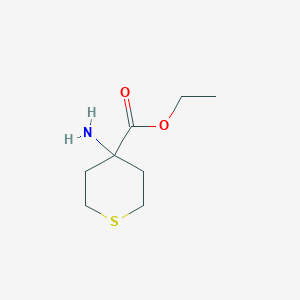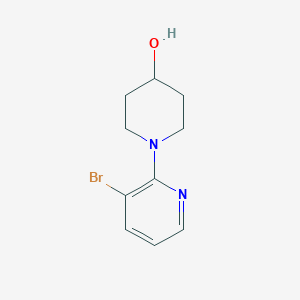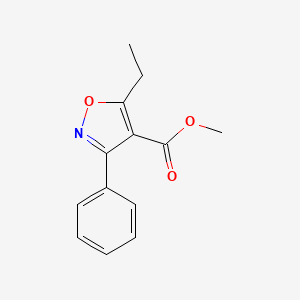
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester
Vue d'ensemble
Description
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole carboxylic acid methyl ester . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound has been studied for its potential as an antitubercular agent .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester is characterized by a five-membered isoxazole ring attached to a phenyl group and an ester group . The isoxazole ring is a heterocyclic moiety that is commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemical reactions involving 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester are typically centered around its isoxazole ring. The isoxazole ring can undergo various reactions, including (3 + 2) cycloaddition reactions .Applications De Recherche Scientifique
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit various biologically vital properties, including activity against cancer cells, microbes, and various disorders . The compound can serve as a precursor in the synthesis of indole derivatives, which are increasingly important in the treatment of such conditions.
Development of Antifungal Agents
The structural motif of isoxazole is often found in compounds with antifungal properties. As a result, our compound could be utilized in the synthesis of new antifungal agents, contributing to the treatment of fungal infections .
Creation of Anticancer Compounds
Isoxazole derivatives have been identified as potential anticancer agents. The compound’s structure could be modified to enhance its interaction with biological targets, leading to the development of novel anticancer drugs .
Insecticidal Applications
The isoxazole ring system is known for its insecticidal properties. Methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate could be used as a starting material for creating new insecticides, aiding in pest control strategies .
Anti-inflammatory Drug Development
Isoxazole derivatives are known to possess anti-inflammatory properties. This compound could be instrumental in the design and synthesis of new anti-inflammatory medications, potentially improving treatment options for inflammatory diseases .
Xanthine Oxidase Inhibitors
Xanthine oxidase inhibitors are crucial in the treatment of gout and related conditions. Derivatives of the compound could be synthesized and evaluated for their inhibitory activity against xanthine oxidase, providing a pathway to new therapeutic agents .
Synthesis of Antidiabetic Drug Precursors
The compound can be used in the synthesis of important building blocks for antidiabetic drugs like glimepiride. This application highlights its role in addressing one of the most prevalent chronic diseases globally .
Research in Organic Methodology and Green Chemistry
The compound’s versatility makes it suitable for research in organic methodology, particularly in the development of green synthetic processes. This could lead to more sustainable practices in chemical synthesis .
Orientations Futures
The future directions for the study of 5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester could involve further exploration of its potential as an antitubercular agent . Additionally, the development of metal-free synthetic routes for the synthesis of isoxazole derivatives could be a promising area of research .
Propriétés
IUPAC Name |
methyl 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-10-11(13(15)16-2)12(14-17-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUQVKSPZKILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-phenyl-isoxazole-4-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
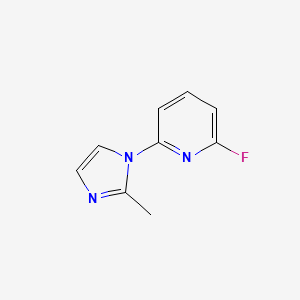
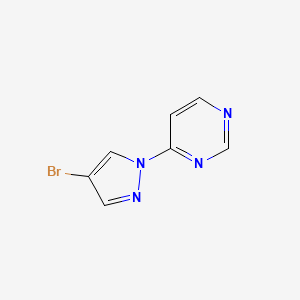
![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)
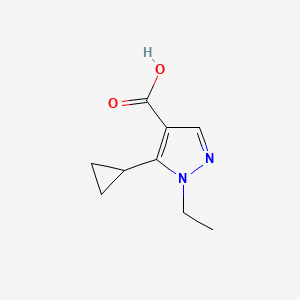
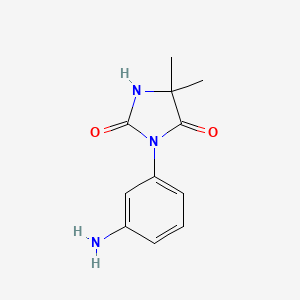


![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)
